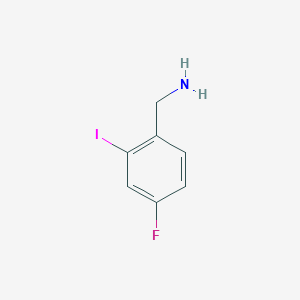![molecular formula C8H13ClN2O3 B8759086 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride](/img/structure/B8759086.png)
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride is a chemical compound with the molecular formula C8H13ClN2O2. It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings share a single atom. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride typically involves the reaction of appropriate amines with cyclic anhydrides under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often incorporating advanced purification methods such as high-performance liquid chromatography (HPLC) and mass spectrometry for quality control .
Analyse Chemischer Reaktionen
Types of Reactions
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions include various substituted spirocyclic compounds, which can be further utilized in different chemical syntheses .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-diones: Known for their inhibitory activity against prolyl hydroxylase enzymes.
2,8-Diazaspiro[4.5]decan-1-one derivatives: Investigated for their potential as RIPK1 inhibitors.
Uniqueness
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride stands out due to its unique spirocyclic structure and versatile reactivity, making it a valuable compound in various fields of research. Its ability to undergo multiple types of chemical reactions and its potential therapeutic applications further highlight its significance .
Eigenschaften
Molekularformel |
C8H13ClN2O3 |
|---|---|
Molekulargewicht |
220.65 g/mol |
IUPAC-Name |
2-hydroxy-2,8-diazaspiro[4.5]decane-1,3-dione;hydrochloride |
InChI |
InChI=1S/C8H12N2O3.ClH/c11-6-5-8(7(12)10(6)13)1-3-9-4-2-8;/h9,13H,1-5H2;1H |
InChI-Schlüssel |
RYOCUQXJPZUIFE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CC(=O)N(C2=O)O.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-dibenzo[b,f]azocin-6(5H)-one](/img/structure/B8759023.png)

![N-[5-(dimethylsulfamoyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B8759050.png)



![1,5-Dimethylbicyclo[3.2.1]octan-8-ol](/img/structure/B8759071.png)




![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanol](/img/structure/B8759101.png)
